Lauroyl arginine
Overview
Description
Lauroyl arginine is a substituted amino acid . It is used as a cosmetic ingredient for skin and hair conditioning . The linear formula of this compound is CH3(CH2)10CONHCH [ (CH2)3NHC (NH2)=NH]COOH and its molecular weight is 356.50 .
Synthesis Analysis
This compound is synthesized from the condensation of an acid chloride, preferably a fatty acid with a number of carbon atoms between 8 and 14, with esterified amino acids, preferably basic-type amino acids, like (L)-Lysine and (L)-arginine, more preferably (L)-arginine . The method comprises a first step in which the esterification of the amino acid with an alcohol is performed and a second step for the condensation with a chloride of fatty acid, using Schotten Baumann conditions .Molecular Structure Analysis
The molecular structure of this compound has been analyzed experimentally and theoretically . The adsorption behavior of synthesized amino acid surfactants at the liquid/gas interface was analyzed experimentally and theoretically by means of an elaborate model .Chemical Reactions Analysis
The FTIR spectrum test of the sample shows that the absorption peak in the wavenumber area of 1298.11 cm-1 indicates the presence of an N-H group in this wavenumber region, which indicates the sample contains an amide group .Physical and Chemical Properties Analysis
Ethyl lauroyl arginate is a white powder and its solubility in water at 20oC is greater than 247 g/kg . It is stable for more than 2 years at room temperature when protected in a closed container .Scientific Research Applications
1. Cosmetic and Dermatological Research
Lauroyl arginine has found significant use in cosmetic and dermatological research. It is often employed as an ingredient in skincare products due to its emulsifying and surfactant properties. Researchers have studied its ability to enhance the stability and efficacy of cosmetic formulations, such as creams and lotions. Additionally, this compound's mildness on the skin makes it a favorable choice for formulating products for sensitive skin types.
References:
- Cosmetic Ingredient Review (CIR): Link
- International Journal of Cosmetic Science: LinkIn the realm of materials science and nanotechnology, this compound has been utilized for nanoparticle synthesis. Researchers have investigated its role as a stabilizing agent in the formation of nanoparticles, particularly metallic nanoparticles like gold and silver. The controlled synthesis of nanoparticles using this compound offers opportunities for applications in catalysis, sensing, and drug delivery systems.
Mechanism of Action
Ethyl lauroyl arginate (ELA), a cationic surfactant with low toxicity, displays excellent antimicrobial activity against a broad range of microorganisms . ELA can be synthesized by the esterification reaction between L-arginine and ethanol, followed by the amidation reaction between the obtained ethyl arginine and lauroyl chloride in an aqueous medium under appropriate temperature (10–15°C) and pH conditions (6.7–6.9) .
Future Directions
Ethyl lauroyl arginate displays excellent antimicrobial activity against a broad range of microorganisms and has been approved as generally recognized as safe (GRAS) for widespread application in certain foods at a maximum concentration of 200 ppm . It has great potential application in the food industry . In the future, more research can be carried out on the application of ELA in food preservation for improving the microbiological safety and quality characteristics of various food products .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKNGLLPGBHHO-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195279 | |
Record name | N2-(1-Oxododecyl)-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42492-22-8 | |
Record name | N-Lauroyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42492-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauroyl arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042492228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-(1-Oxododecyl)-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-(1-oxododecyl)-L-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAUROYL ARGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65091WP61D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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